

# physicochemical properties of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane

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## Compound of Interest

Compound Name: 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane

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An In-depth Technical Guide to the Physicochemical Properties of **1-Amino-3-boc-3-azabicyclo[3.1.0]hexane** for Drug Discovery Professionals

## Introduction: The Strategic Value of Conformational Constraint

In the landscape of modern medicinal chemistry, the pursuit of molecules with high affinity, selectivity, and favorable pharmacokinetic profiles is paramount. Rigid molecular scaffolds are a cornerstone of this endeavor, as they reduce the entropic penalty of binding to a biological target and allow for a more precise three-dimensional arrangement of pharmacophoric features. **1-Amino-3-boc-3-azabicyclo[3.1.0]hexane** (CAS 489438-95-1) is a prime example of such a scaffold. As a conformationally constrained amino acid analogue, its bicyclic structure locks the relative orientation of the amine and the core, offering a unique vector for substitution in drug design.<sup>[1][2]</sup>

This guide serves as a comprehensive technical resource for researchers and drug development scientists. It moves beyond a simple data sheet to provide a foundational understanding of the key physicochemical properties of this valuable building block. We will explore the profound impact of these properties on the drug discovery cascade and detail the field-proven, self-validating experimental methodologies required for their accurate determination. This document is designed not only to inform but to empower research teams to generate the high-quality data necessary for making critical project decisions.

## Molecular Profile and Structural Attributes

The foundational step in characterizing any chemical entity is to confirm its identity, purity, and fundamental molecular properties. The tert-butyl carbamate (Boc) group serves as a crucial protecting group for the secondary amine within the bicyclic system, allowing for selective chemistry on the primary exocyclic amine.

Property	Data	Source
IUPAC Name	tert-Butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate	N/A
CAS Number	489438-95-1	[3][4][5]
Molecular Formula	C <sub>10</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>	[3][4]
Molecular Weight	198.26 g/mol	[3][5]
Purity	Typically ≥97%	[3]
Appearance	Solid	N/A

Note: While a melting point of 45-47°C has been reported for the related exo-6-amino isomer, specific experimental data for the 1-amino isomer is not widely published and should be determined empirically.

## Structural Confirmation: The Role of Spectroscopy

Before embarking on detailed physicochemical analysis, the structural integrity and purity of the material must be unequivocally confirmed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>1</sup>H and <sup>13</sup>C NMR are essential to verify the connectivity of the molecule. Key expected <sup>1</sup>H signals include a singlet at ~1.4 ppm (9H) for the Boc group, and a series of complex multiplets in the aliphatic region corresponding to the diastereotopic protons of the fused cyclopropane and pyrrolidine rings. The constrained nature of the bicyclic system will result in distinct coupling constants that confirm the rigid structure.

- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight. The expected  $[M+H]^+$  ion would be observed at  $m/z$  199.27.
- Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups, including N-H stretches for the primary amine ( $\sim 3300\text{-}3400\text{ cm}^{-1}$ ) and a strong C=O stretch for the Boc-carbamate ( $\sim 1680\text{-}1700\text{ cm}^{-1}$ ).

## Ionization Constant (pKa): The Arbiter of In Vivo Behavior

### Scientific Significance

The pKa is arguably the most influential physicochemical property for an ionizable drug candidate. It dictates the extent of ionization at any given pH. For **1-Amino-3-boc-3-azabicyclo[3.1.0]hexane**, the primary amine is the key basic center. Its pKa value will determine the ratio of the positively charged (protonated) to neutral species at physiological pH ( $\sim 7.4$ ). This ratio profoundly impacts:

- Aqueous Solubility: The charged, protonated form is generally much more soluble in water than the neutral form.
- Cell Permeability: The neutral form is more lipophilic and thus more readily crosses cell membranes via passive diffusion.
- Target Binding: If the biological target has a negatively charged pocket (e.g., an aspartate or glutamate residue), the protonated amine can form a critical, high-affinity salt bridge.
- Off-Target Effects: Ionization can influence binding to unintended targets, such as hERG channels or P-glycoprotein.

There is a well-documented correlation between the pKa of a drug and its solubility, which is widely used to predict its behavior in vivo.<sup>[6]</sup>

## Guiding Principles for Experimental Approach

Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and simplicity.<sup>[7]</sup> The method involves dissolving the compound in a solution of known ionic

strength and titrating it with a standardized acid or base. By monitoring the pH as a function of the volume of titrant added, an inflection point in the resulting curve reveals the pKa.[8][9]

## Experimental Protocol: pKa Determination by Potentiometric Titration

- System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[9]
- Sample Preparation:
  - Accurately weigh and dissolve the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1 mM.[8]
  - If aqueous solubility is limited, a co-solvent system (e.g., methanol-water) can be used, though this will yield an apparent pKa ( $pK_a^a$ ) that may need correction.[6]
  - Purge the solution with nitrogen to remove dissolved  $CO_2$ , which can interfere with the titration of a base.[9]
- Titration:
  - Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode.
  - For a basic compound, titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments.[9]
  - Record the pH value after each addition, allowing the reading to stabilize.
- Data Analysis:
  - Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.
  - The pKa corresponds to the pH at the half-equivalence point. More accurately, the pKa can be determined from the inflection point of the first derivative plot ( $\Delta pH/\Delta V$  vs.  $V$ ).

- Perform the titration in triplicate to ensure reproducibility and report the value as mean  $\pm$  standard deviation.[\[8\]](#)

## Lipophilicity (logP / logD): A Measure of "Greasiness"

### Scientific Significance

Lipophilicity, the "grease-loving" nature of a molecule, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties. It is measured as the partition coefficient between an organic phase (typically n-octanol) and an aqueous phase.

- logP: The partition coefficient of the neutral species.
- logD: The distribution coefficient at a specific pH (e.g., logD<sub>7.4</sub>), which accounts for the partition of all species (neutral and ionized). For a basic compound like this, logD will be lower than logP at pH values below its pKa.

Lipophilicity is a key component of drug-likeness rules, such as Lipinski's "Rule of Five," which suggests a logP value not greater than 5 is favorable for oral bioavailability.[\[10\]](#)[\[11\]](#) An optimal lipophilicity is required to balance membrane permeability with aqueous solubility.

## Guiding Principles for Experimental Approach

The shake-flask method is the traditional and most reliable method for determining logP/logD.[\[12\]](#) It involves directly measuring the concentration of the analyte in both the n-octanol and aqueous phases after they have reached equilibrium. While labor-intensive, its direct measurement provides high-quality data for lead optimization.[\[12\]](#)[\[13\]](#)

## Experimental Protocol: logD<sub>7.4</sub> Determination by Shake-Flask Method

- Phase Pre-saturation: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Shake vigorously for 24 hours and then allow the phases to separate completely. This ensures that each phase is saturated with the other prior to the experiment.[\[10\]](#)

- Sample Preparation: Prepare a stock solution of the compound in a minimal amount of a suitable solvent (e.g., DMSO).<sup>[10]</sup>
- Partitioning:
  - Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated PBS (e.g., 2 mL).
  - Add an equal volume of pre-saturated n-octanol (2 mL).
  - Cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours).
- Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.
- Quantification:
  - Carefully remove an aliquot from each phase.
  - Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS. A calibration curve must be prepared for accurate quantification.
- Calculation:
  - Calculate the  $\log D_{7.4}$  using the formula:  $\log D_{7.4} = \log_{10} ( [\text{Concentration in Octanol}] / [\text{Concentration in Aqueous}] )$
  - Perform the experiment in triplicate.

## Aqueous Solubility: The Foundation of Bioavailability

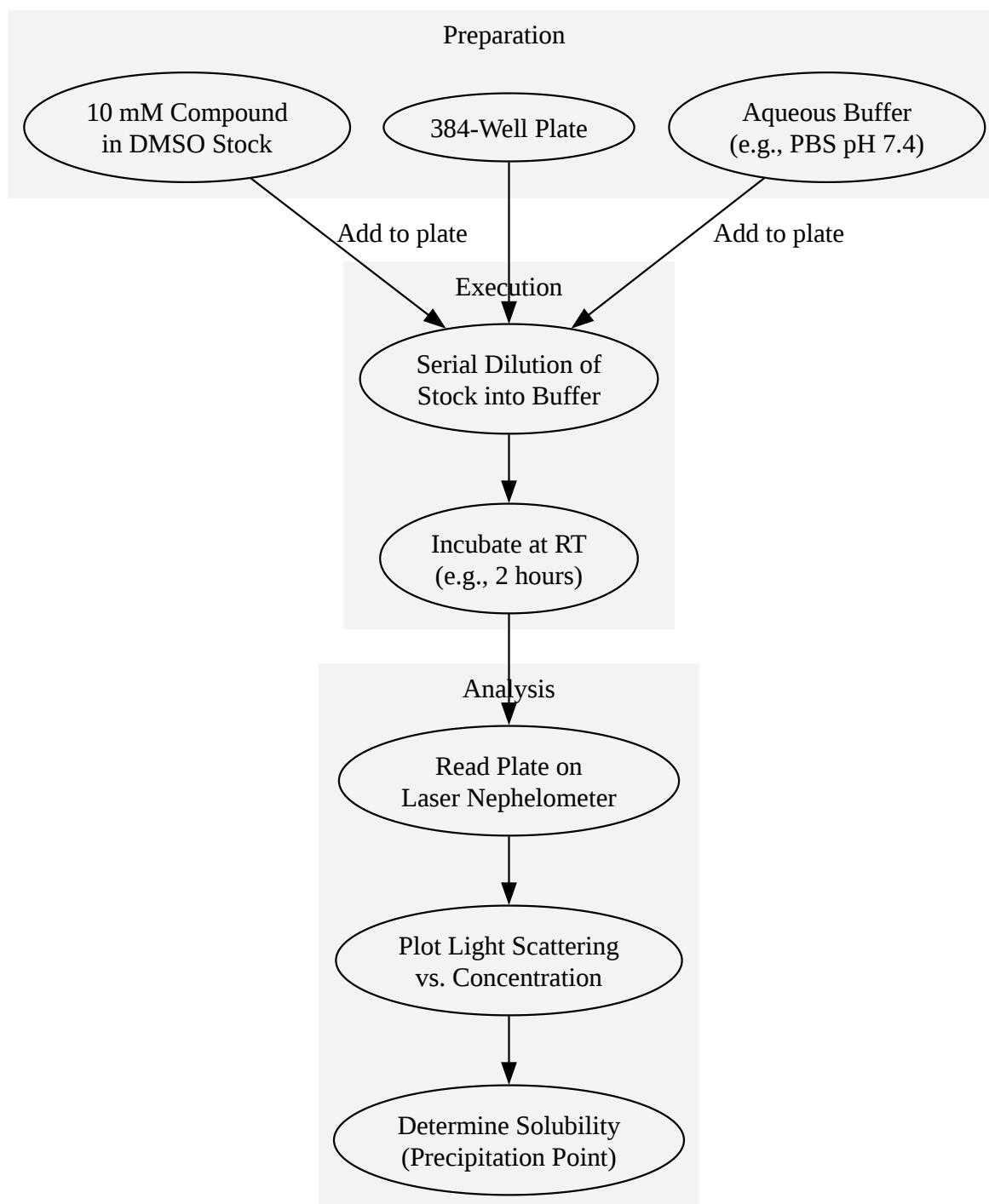
### Scientific Significance

A compound must be in solution to be absorbed in the gastrointestinal tract and to interact with its biological target. Poor aqueous solubility is a major hurdle in drug development, leading to

issues with formulation, low bioavailability, and unreliable in vitro assay results.[14] For discovery projects, a kinetic solubility of >60 µg/mL is often considered a good target.[14]

## Guiding Principles for Experimental Approach

For early drug discovery, high-throughput kinetic solubility assays are preferred for their speed and low compound consumption.[14] Laser nephelometry is a common technique that measures the light scattered by fine particles of precipitate as a compound "crashes out" of a solution prepared by diluting a DMSO stock into an aqueous buffer.[15][16][17] This method mimics the conditions of many high-throughput screening assays.



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Caption: Workflow for Kinetic Solubility Assay by Laser Nephelometry.



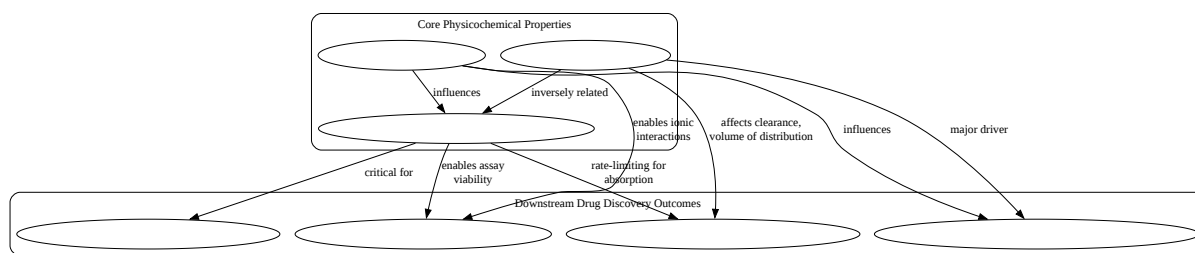
## Experimental Protocol: Kinetic Solubility by Laser Nephelometry

- Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.[\[18\]](#)
- Plate Preparation:
  - Using a liquid handler, add the DMSO stock solution to the wells of a 384-well plate.
  - Create a serial dilution series directly on the plate by transferring small volumes of the stock solution to adjacent wells containing DMSO.
- Precipitation Induction: Rapidly add aqueous buffer (e.g., PBS, pH 7.4) to all wells to achieve the final desired concentrations (e.g., from 200  $\mu$ M down to 1  $\mu$ M). The final DMSO concentration should be kept constant and low (e.g., 2%).[\[16\]](#)
- Incubation: Shake the plate briefly and incubate at room temperature for 2 hours to allow precipitation to equilibrate.[\[15\]](#)
- Measurement: Place the microplate in a laser nephelometer and measure the forward-scattered light in each well.[\[17\]](#)
- Data Analysis:
  - Plot the nephelometry signal (Nephelometric Turbidity Units, NTU) versus compound concentration.
  - The kinetic solubility is defined as the concentration at which the NTU signal begins to rise sharply above the background, indicating the onset of precipitation.[\[18\]](#) This "break point" can be determined algorithmically.

## Synthesis: Impact of Physicochemical Properties on Drug Discovery

The data generated from these core assays form a comprehensive physicochemical profile that is essential for guiding the entire drug discovery process. These properties are not independent

variables; they are interconnected and collectively dictate the viability of a chemical scaffold.



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Caption: Interconnectivity of Physicochemical Properties and Their Impact on Drug Discovery.

## Conclusion

**1-Amino-3-boc-3-azabicyclo[3.1.0]hexane** is more than just a building block; it is a strategic tool for imparting favorable 3D geometry into drug candidates. However, its potential can only be realized through a rigorous and quantitative understanding of its fundamental physicochemical properties. While calculated values provide an initial estimate, the gold-standard experimental protocols for pKa, logD, and aqueous solubility detailed in this guide are indispensable for generating the reliable data needed to drive successful drug discovery campaigns. By investing in this foundational characterization, research organizations can de-risk their projects, optimize their molecules more efficiently, and ultimately increase the probability of selecting a candidate with a superior clinical profile.

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